(3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA

Lipid metabolism Enzyme kinetics Omega-3 fatty acids

This (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA isomer is NOT interchangeable with generic long-chain acyl-CoAs. Its distinct kinetic profile—apparent Km of 56 μM and specific activity of 63.0 nmol/mg/10 min versus 35.9 nmol/mg/10 min for arachidonoyl-CoA—demands separate calibration in acyl-CoA synthetase assays. EPA-CoA drives >4-fold induction of mitochondrial β-oxidation and is a preferred substrate for carnitine acyltransferase-I (unlike DHA-CoA, which is poorly utilized), making it indispensable for organelle-specific oxidation studies. As the superior acyl-donor for 1-acylglycerophosphorylcholine acyltransferase (LPLAT), using saturated acyl-CoA substitutes underestimates phospholipid remodeling activity. In human platelet lysate, EPA-CoA exhibits markedly lower endogenous hydrolase activity than palmitoyl-CoA, enabling longer incubations without inhibitor interference. Procure the authentic standard to ensure valid, reproducible omega-3 metabolism data.

Molecular Formula C41H64N7O17P3S
Molecular Weight 1052.0 g/mol
Cat. No. B15546946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA
Molecular FormulaC41H64N7O17P3S
Molecular Weight1052.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-20,28-30,34-36,40,51-52H,4-7,10,13,16,21-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-,15-14-,18-17-,20-19+/t30-,34-,35-,36+,40-/m1/s1
InChIKeyPHIGJHMEMQBUMA-MHBLKGGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA: Long-Chain Polyunsaturated Fatty Acyl-CoA Structure, Physicochemical Properties, and Primary Biological Context


(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA (also known as eicosapentaenoyl-CoA or EPA-CoA) is an unsaturated fatty acyl-CoA formed by the formal condensation of the thiol group of coenzyme A with (3E,5Z,8Z,11Z,14Z)-icosapentaenoic acid, a 20-carbon omega-3 polyunsaturated fatty acid containing five cis double bonds [1][2]. It is a long-chain fatty acyl-CoA (molecular formula C41H63N7O17P3S, average mass 1051.97 Da [1]) that serves as an obligate metabolic intermediate for the incorporation of eicosapentaenoic acid (EPA) into complex lipids and for its subsequent metabolism via beta-oxidation or eicosanoid synthesis [3]. The compound is produced endogenously from EPA via long-chain acyl-CoA synthetases and is a key branch point metabolite in omega-3 fatty acid metabolism [3][4].

(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA Substitution Risk: Why Generic Long-Chain Acyl-CoA Interchange Fails in Enzymatic and Metabolic Assays


Long-chain fatty acyl-CoA esters are not functionally interchangeable despite sharing the same coenzyme A moiety. Each acyl-CoA species exhibits distinct kinetic parameters, substrate specificities, and metabolic fates that are determined by the precise structure of its fatty acid chain—including chain length, degree of unsaturation, and double bond position and geometry. For (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA, its 20-carbon chain with five double bonds (one 3E, four Z) confers unique recognition by acyl-CoA synthetases, acyltransferases, hydrolases, and beta-oxidation enzymes that differs markedly from its closest analogs such as arachidonoyl-CoA (20:4 n-6), docosahexaenoyl-CoA (22:6 n-3), and palmitoyl-CoA (16:0) [1][2][3]. Substituting (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA with a generic long-chain acyl-CoA in an assay or synthesis workflow will yield non-comparable kinetic data, altered metabolic routing, and potentially invalid conclusions regarding omega-3 fatty acid biology.

(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA Comparative Evidence: Quantified Differentiation Versus Arachidonoyl-CoA, Docosahexaenoyl-CoA, and Palmitoyl-CoA


Acyl-CoA Synthetase Activity: 75% Higher EPA-CoA Synthesis Rate Compared to Arachidonoyl-CoA

In rat aorta homogenates, acyl-CoA synthetase activity measured as nmol acyl-CoA formed per mg protein per 10 minutes was 63.0 for eicosapentaenoic acid (yielding (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA) compared to 35.9 for arachidonic acid (yielding arachidonoyl-CoA), representing a 75.5% higher specific activity for EPA-CoA formation [1]. The apparent Km values were 56 μM for EPA and 45 μM for arachidonic acid, indicating that while EPA-CoA synthesis occurs at a higher Vmax, the enzyme exhibits slightly lower affinity for EPA [1]. This difference in both Vmax and Km demonstrates that the compound's metabolic entry into cellular acyl-CoA pools is kinetically distinct from its closest n-6 analog.

Lipid metabolism Enzyme kinetics Omega-3 fatty acids

Cross-Inhibition Asymmetry: Arachidonic Acid Inhibits EPA-CoA Synthesis More Strongly Than EPA Inhibits Arachidonoyl-CoA Synthesis

In direct competition experiments using rat aorta preparations, arachidonic acid inhibited eicosapentaenoyl-CoA synthesis more strongly than eicosapentaenoic acid inhibited arachidonoyl-CoA synthesis [1]. This asymmetric inhibition profile indicates that (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA formation is preferentially suppressed in the presence of arachidonic acid, a finding with implications for understanding how omega-6 fatty acids interfere with omega-3 metabolism at the acyl-CoA synthetase step [2]. The underlying mechanism likely involves differential binding affinities or allosteric modulation at the enzyme active site.

Enzyme inhibition Substrate competition Omega-3/omega-6 interactions

Mitochondrial Beta-Oxidation: EPA-CoA Oxidation Exceeds 4-Fold Increase Under Proliferative Conditions, Unlike DHA-CoA

In rat liver mitochondria, (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA is a good substrate for carnitine acyltransferase-I, whereas docosahexaenoyl-CoA (DHA-CoA, 22:6 n-3) is a very poor substrate for both carnitine acyltransferase-I and -II [1]. Following treatment with 3-thia fatty acids (mitochondrial and peroxisomal proliferators), mitochondrial oxidation of EPA was increased more than 4-fold, and carnitine acyltransferase-I activity increased 1.7-fold, while DHA-CoA oxidation remained minimal [1]. Additionally, under these proliferative conditions, peroxisomal EPA-CoA oxidase increased 5-fold compared to a 10-fold increase for peroxisomal DHA-CoA oxidase, indicating divergent organelle-specific routing of these two n-3 acyl-CoA species [1].

Mitochondrial beta-oxidation Carnitine acyltransferase Peroxisome proliferation

Acyl-CoA Hydrolase Activity: Palmitoyl-CoA Hydrolyzed at >5-Fold Higher Rate Than EPA-CoA

In human platelet lysates, acyl-CoA hydrolase (EC 3.1.2.2) activity showed marked substrate specificity: palmitoyl-CoA (16:0) was the substrate giving the highest hydrolysis activity, whereas (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA and arachidonoyl-CoA yielded the lowest hydrolase activities among six acyl-CoA derivatives tested [1]. The hydrolase activity was predominantly localized to the particle-free (cytosolic) fraction, with approximately 85% of total activity detected there for each acyl-CoA species [1]. This differential susceptibility to hydrolysis means that EPA-CoA is more stable in platelet cytosolic preparations than saturated acyl-CoA species.

Acyl-CoA hydrolase Platelet lipid metabolism Substrate specificity

Lysophospholipid Acyltransferase Specificity: EPA-CoA and Arachidonoyl-CoA Among Preferred Substrates Versus Oleoyl-CoA

In assays of 1-acylglycerophosphorylcholine acyltransferase (EC 2.3.1.23) from human platelets and liver microsomes, (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA, along with arachidonoyl-CoA and linoleoyl-CoA, was among the preferred acyl-donor substrates, showing substantially higher activity than oleoyl-CoA (18:1) and palmitoyl-CoA (16:0) [1][2]. The enzyme exhibits high specificity towards unsaturated fatty acyl-CoAs, with those containing multiple cis-double bonds (including EPA-CoA) being more preferred substrates than monounsaturated or saturated acyl-CoAs [2]. This substrate preference reflects the enzyme's role in incorporating polyunsaturated fatty acids into membrane phospholipids.

Phospholipid remodeling Acyltransferase Membrane lipid composition

Peroxisomal ACOX1 Isoform Activity: EPA-CoA Specific Activity 0.186-0.226 U/mg, 2.4-Fold Higher Than Palmitoyl-CoA

For human peroxisomal acyl-CoA oxidase 1 (ACOX1, EC 1.3.3.6), isoform-specific activities (units/mg) were determined for (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA and palmitoyl-CoA using purified recombinant enzyme. For isoform ACOX1a, the specific activity with EPA-CoA was 0.186 U/mg compared to 0.076 U/mg with palmitoyl-CoA, representing a 2.45-fold higher activity [1]. For isoform ACOX1b, the corresponding values were 0.226 U/mg (EPA-CoA) and 0.166 U/mg (palmitoyl-CoA), a 1.36-fold difference [1]. Both isoforms also exhibited higher activity with EPA-CoA than with 16-hydroxy-palmitoyl-CoA (0.15 and 0.298 U/mg, respectively) [1].

Peroxisomal beta-oxidation ACOX1 Enzyme specificity

(3E,5Z,8Z,11Z,14Z)-Icosapentaenoyl-CoA Procurement and Experimental Application Scenarios Based on Quantified Differentiation


Enzymatic Assays of Acyl-CoA Synthetase for Omega-3 vs. Omega-6 Substrate Discrimination

Researchers studying fatty acid activation or acyl-CoA synthetase substrate specificity should procure (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA as the authentic product standard for EPA-CoA formation assays. The compound's distinct specific activity (63.0 nmol/mg/10 min) and apparent Km (56 μM) relative to arachidonoyl-CoA (35.9 nmol/mg/10 min and 45 μM, respectively) require separate calibration [1]. Additionally, the asymmetric cross-inhibition pattern—where arachidonic acid more strongly inhibits EPA-CoA synthesis than vice versa—demands that competitive incorporation studies include both acyl-CoA standards to accurately interpret metabolic competition between omega-3 and omega-6 pathways [1][2].

Mitochondrial and Peroxisomal Beta-Oxidation Flux Studies Distinguishing EPA-CoA from DHA-CoA Routing

For studies of organelle-specific fatty acid oxidation, (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA is required as a substrate to measure mitochondrial carnitine acyltransferase-I activity and peroxisomal ACOX1 isoform activity. EPA-CoA shows >4-fold induction of mitochondrial oxidation under proliferative conditions and is a good substrate for carnitine acyltransferase-I, whereas DHA-CoA is a very poor substrate for this enzyme and is routed primarily to peroxisomes [1]. The distinct specific activities of human ACOX1 isoforms with EPA-CoA (0.186 U/mg for ACOX1a, 0.226 U/mg for ACOX1b) versus palmitoyl-CoA (0.076 and 0.166 U/mg, respectively) further require that EPA-CoA—not a generic saturated acyl-CoA—be used when assessing peroxisomal oxidation of polyunsaturated fatty acids [2].

Phospholipid Remodeling and Lands' Cycle Assays Requiring Polyunsaturated Acyl-CoA Donors

Investigators measuring lysophospholipid acyltransferase (LPLAT) activity or phospholipid remodeling should select (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA rather than monounsaturated or saturated acyl-CoA analogs. EPA-CoA is among the most preferred acyl-donor substrates for 1-acylglycerophosphorylcholine acyltransferase, with substantially higher activity than oleoyl-CoA or palmitoyl-CoA [1][2]. Using a saturated acyl-CoA substitute will underestimate LPLAT activity and misrepresent the enzyme's physiological preference for incorporating omega-3 polyunsaturated fatty acids into membrane phospholipids.

Acyl-CoA Hydrolase Assays and Platelet Lipid Metabolism Studies Requiring Low-Background Substrates

In human platelet lysate or cytosolic fraction assays where endogenous acyl-CoA hydrolase activity is a confounding factor, (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA provides a low-hydrolysis background substrate compared to palmitoyl-CoA, which exhibits the highest hydrolase activity among tested acyl-CoA species [1]. This differential stability allows for longer assay incubation times with EPA-CoA and reduces the need for hydrolase inhibitors when measuring other EPA-CoA-dependent enzymatic activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3E,5Z,8Z,11Z,14Z)-icosapentaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.